Methyltrioctylammonium bromide (CAS: 35675-80-0) is an asymmetric quaternary ammonium salt characterized by one methyl and three octyl chains attached to a central nitrogen atom. This structure imparts high lipophilicity, making it effective as a phase-transfer catalyst (PTC) for facilitating reactions between immiscible aqueous and organic phases. It is also widely used as a metal extractant in hydrometallurgy and as a surfactant. Its physical state as a low-melting solid (37-40 °C) and high thermal stability are key procurement-relevant properties for process design and handling.
Replacing methyltrioctylammonium bromide with its chloride analogue (Aliquat 336) is a common but potentially problematic substitution. The choice of the halide anion is not trivial and directly influences key process parameters. The larger, less electronegative bromide anion, compared to chloride, can alter the salt's thermal stability, viscosity, and interfacial behavior in biphasic systems. These differences can significantly impact reaction kinetics, phase separation efficiency, and stripping performance in metal recovery processes, making a direct 1:1 substitution unreliable for optimized protocols.
In the separation of gold (Au) and palladium (Pd) from copper and iron, the bromide-based system demonstrated superior stripping performance compared to the analogous chloride system (Aliquat 336). While both systems effectively extracted the precious metals, the bromide form allowed for quantitative recovery of both Au(III) using ammonia and Pd(II) using sodium sulfite, a level of efficiency not achieved with the chloride system under the same conditions.
| Evidence Dimension | Stripping and Recovery Efficiency |
| Target Compound Data | Quantitative separation and recovery of both Au(III) and Pd(II) using specific stripping agents. |
| Comparator Or Baseline | Methyltrioctylammonium chloride (Aliquat 336) system, which showed less efficient stripping behavior. |
| Quantified Difference | The bromide system enabled a more efficient and complete separation/recovery process for both precious metals. |
| Conditions | Solvent extraction of Au(III) and Pd(II) from a mixed metal halide solution, followed by stripping with aqueous ammonia and sodium sulfite. |
For processes requiring high-purity recovery and efficient recycling of precious metals, the bromide form provides a distinct advantage in process efficiency and final product purity.
The effectiveness of a phase-transfer catalyst is heavily dependent on the lipophilicity of its cation, which dictates its ability to extract an aqueous anion into the organic phase. The three octyl chains of methyltrioctylammonium provide significantly greater lipophilicity compared to the butyl chains of the common benchmark, tetra-n-butylammonium bromide (TBAB). This structural difference generally leads to more effective anion extraction and can result in increased reaction rates for many biphasic organic reactions.
| Evidence Dimension | Cation Lipophilicity |
| Target Compound Data | High lipophilicity due to three C8 alkyl chains. |
| Comparator Or Baseline | Tetra-n-butylammonium bromide (TBAB), with four C4 alkyl chains and consequently lower lipophilicity. |
| Quantified Difference | Structurally driven higher lipophilicity, which is a key performance factor in PTC. |
| Conditions | General solid-liquid or liquid-liquid phase-transfer catalyzed reactions. |
For challenging phase-transfer reactions where catalyst partitioning into the organic phase is a limiting factor, selecting this compound over less lipophilic options like TBAB can directly improve reaction yields and rates.
The choice of halide anion significantly alters thermodynamic behavior in mixtures, such as those forming deep eutectic solvents. In systems with urea, quaternary ammonium bromides exhibit attenuated non-ideal behavior compared to their chloride counterparts. This is attributed to the bromide anion's larger size and lower electronegativity, which results in weaker hydrogen bonding interactions (e.g., NH···Br vs. NH···Cl). This fundamental difference in intermolecular forces affects properties like melting point depression and solubility, which are critical for formulation and process design.
| Evidence Dimension | Thermodynamic Non-ideality in Mixtures |
| Target Compound Data | Attenuated negative deviations from ideality due to weaker NH···Br interactions. |
| Comparator Or Baseline | Quaternary ammonium chlorides, which show stronger negative deviations from ideality due to stronger NH···Cl hydrogen bonding. |
| Quantified Difference | Qualitatively different thermodynamic mixing behavior, impacting phase diagrams and physical properties. |
| Conditions | Binary mixtures with urea, representative of systems forming deep eutectic solvents. |
When designing formulations or ionic liquid-based processes, selecting the bromide salt can provide different and potentially more favorable physical properties (solubility, melting point) compared to the more common chloride analogue.
This compound is the right choice for designing solvent extraction processes where the quantitative stripping and recovery of precious metals like gold and palladium is a primary economic driver. Its demonstrated superiority over the chloride form in stripping efficiency allows for cleaner separations and potentially lower reagent costs in the recovery stage.
In synthetic routes that are sluggish with common catalysts like TBAB, the high lipophilicity of the methyltrioctylammonium cation can overcome kinetic barriers. It is particularly suitable for reactions involving substrates with low reactivity or when attempting to minimize catalyst loading by maximizing its concentration in the organic phase.
For applications where chloride ions are detrimental (e.g., due to corrosion or side reactions) or where specific physical properties are required, this compound serves as a critical precursor. The distinct thermodynamic properties of the bromide versus the chloride allow for the tuning of solvent characteristics like viscosity, melting point, and solute compatibility.
Irritant